Palladium-103 - 14967-68-1

Palladium-103

Catalog Number: EVT-1577310
CAS Number: 14967-68-1
Molecular Formula: Pd
Molecular Weight: 102.906111 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Palladium Pd-103 is under investigation in clinical trial NCT00247312 (Pd-103 Dose De-Escalation for Early Stage Prostate Cancer: A Prospective Randomized Trial).
Palladium Pd-103 is a radioisotope of the metal palladium used in brachytherapy implants or 'seed'. With a half-life of 17 days, palladium 103 administered with brachytherapy allows continuous, tumor-site specific low-energy irradiation to the tumor cell population while sparing normal adjacent tissues from radiotoxicity. (NCI04)
Overview

Palladium-103 is a radioisotope of palladium, primarily utilized in the field of medicine, particularly in brachytherapy for the treatment of localized prostate cancer. It is characterized by its ability to emit low-energy X-rays and Auger electrons, making it effective for targeted radiotherapy. Palladium-103 has a half-life of approximately 17 days, allowing for a sustained therapeutic effect while minimizing exposure to surrounding healthy tissues.

Source

Palladium-103 is typically produced through nuclear reactions involving the irradiation of palladium or rhodium targets with protons or deuterons. The most common method involves bombarding rhodium-103 with protons to induce a nuclear reaction that produces palladium-103. This method has been optimized to enhance yield and purity, making palladium-103 more accessible for clinical applications .

Classification

Palladium-103 falls under the category of therapeutic radioisotopes. It is classified as an Auger-emitting radionuclide, which means it releases low-energy electrons that can cause significant damage to nearby cells, particularly cancerous ones. This property is particularly beneficial in localized treatments where precision is crucial .

Synthesis Analysis

Methods

The production of palladium-103 can be achieved through several methods, including:

Technical Details

The synthesis process often employs high-capacity cyclotrons that can deliver protons with energies ranging from 10 to 50 MeV. The choice of target material and irradiation conditions significantly affects the yield and purity of the produced palladium-103. Optimizing these parameters is crucial for commercial production .

Molecular Structure Analysis

Structure

Palladium-103 has a similar atomic structure to other isotopes of palladium, with an atomic number of 46 and a mass number of 103. Its nuclear configuration consists of 46 protons and 57 neutrons.

Data

The isotope exhibits unique properties due to its nuclear structure, including a half-life of approximately 17 days and decay modes that primarily involve electron capture and the emission of low-energy X-rays . The decay process contributes to its effectiveness in localized radiotherapy.

Chemical Reactions Analysis

Reactions

Palladium-103 undergoes various chemical reactions depending on its environment. Key reactions include:

  1. Decay Reactions: Palladium-103 decays into rhodium-103 via electron capture:
    103Pd103Rh+e+νe{}^{103}\text{Pd}\rightarrow {}^{103}\text{Rh}+e^-+\nu_e
    This decay process is significant in therapeutic applications as it leads to the emission of low-energy radiation that can damage cancer cells.
  2. Chemical Interactions: Palladium-103 can form complexes with various ligands, which may influence its biological distribution and effectiveness in therapeutic settings .

Technical Details

Understanding the chemical behavior of palladium-103 is essential for optimizing its use in medical applications, including its interaction with biological tissues and potential side effects.

Mechanism of Action

Process

The mechanism by which palladium-103 exerts its therapeutic effects involves the emission of Auger electrons during its decay process. These electrons have high linear energy transfer (LET), allowing them to cause significant damage to nearby cellular structures, particularly DNA.

Data

Studies have shown that the absorbed dose delivered by palladium-103 can effectively kill cancer cells while sparing surrounding healthy tissue due to its localized action . Monte Carlo simulations have been employed to model the dose distribution within tissues, confirming its efficacy in brachytherapy applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Half-life: Approximately 17 days
  • Decay mode: Electron capture
  • Radiation type: Low-energy X-rays and Auger electrons
  • Density: Approximately 12 g/cm³ (similar to other palladium isotopes)

Chemical Properties

Palladium-103 exhibits similar chemical properties to stable palladium isotopes, including:

  • Ability to form coordination complexes
  • Reactivity with halogens and other nonmetals
  • Stability in various oxidation states (primarily +2)

Relevant analyses indicate that palladium nanoparticles synthesized from palladium-103 may exhibit unique catalytic properties due to their size and surface characteristics .

Applications

Palladium-103 is primarily applied in:

  1. Brachytherapy: Used as a radioactive source for treating localized prostate cancer through direct implantation into tumors.
  2. Research: Investigated for potential applications in targeted radiotherapy for other malignancies.
  3. Radiopharmaceuticals: Development of new compounds utilizing palladium-103 for diagnostic imaging or therapeutic purposes .
Fundamental Properties of Palladium-103

Nuclear Characteristics and Decay Pathways

Palladium-103 (¹⁰³Pd) is an artificially produced radioisotope with atomic number 46 and mass number 103. Its nuclear spin is 5/2⁺ [1] [10]. The isotope decays exclusively through electron capture (EC) with a Q-value of 0.543 MeV [5] [10], resulting in no particulate emission during the initial decay step. This characteristic makes it particularly suitable for medical applications where minimal long-range radiation is desirable.

Electron Capture Decay to ¹⁰³mRh

Following electron capture, ¹⁰³Pd transforms into the metastable state of rhodium-103 (¹⁰³mRh) with 100% probability [2] [5]. This excited state has a half-life of 56.12 minutes and decays through isomeric transition (IT) to the ground state ¹⁰³Rh [4]. The decay process can be summarized as:¹⁰³Pd (16.991 d) → EC → ¹⁰³mRh (56.12 min) → IT → ¹⁰³Rh (stable)

The electron capture process creates an atomic vacancy in the innermost electron shell (K-shell), initiating a complex de-excitation cascade responsible for ¹⁰³Pd's therapeutic effects [4] [9].

Emission Spectra: Auger Electrons, Conversion Electrons, and Photon Energy Distribution

The de-excitation of ¹⁰³mRh produces a spectrum of emissions with distinct therapeutic implications:

  • Auger Electrons (AE): ¹⁰³Pd(/¹⁰³mRh) emits an average of 13.3 Auger electrons per decay with a total energy of 8.54 keV. These low-energy electrons (0.034-22.3 keV, weighted average 0.6 keV) have a range of 0.5-10 μm in tissue, comparable to cellular dimensions [4].
  • Conversion Electrons (CE): The decay cascade generates 34.97 keV per decay in conversion electrons, primarily in the 16.6-39.8 keV energy range [4].
  • Photon Emissions: Characteristic X-rays dominate the photon spectrum, mainly in the 20-23.1 keV range (K-shell) with 76.6% emission probability and L-shell X-rays (2.39-3.14 keV) at 7.8% probability. The total photon energy per decay is 16.14 keV [4].

Table 1: Energy Distribution per Decay of ¹⁰³Pd(/¹⁰³mRh)

Emission TypeEnergy Contribution (keV/decay)Particles per DecayBiological Significance
Auger Electrons8.5413.3High LET, subcellular damage
Conversion Electrons34.97-Cellular-range radiation
Photons (X-rays)16.14-Diagnostic utility, shallow penetration
Total Electrons43.51-Dominant therapeutic component
Photon/Electron Ratio (p/e)0.371-Favorable for minimizing unnecessary radiation

Half-Life (16.991 d) and Dosimetric Implications

The half-life of ¹⁰³Pd is precisely 16.991 days (approximately 17 days) [1] [4] [5]. This intermediate half-life provides significant dosimetric advantages:

  • Delivers approximately 90% of the total radiation dose within 10 half-lives (~170 days), ideal for permanent implants
  • Allows sufficient time for radiopharmaceutical preparation and administration
  • Enables dose delivery aligned with tumor cell proliferation kinetics
  • Reduces radiation burden to healthcare personnel compared to shorter-lived isotopes

Monte Carlo simulations (CELLDOSE code) demonstrate that ¹⁰³Pd delivers 7- to 10-fold higher nuclear absorbed doses and 9- to 25-fold higher membrane doses than ¹⁷⁷Lu in single cells when internalized [4]. This high local dose density makes it exceptionally effective for sterilizing individual cancer cells and micrometastases.

Isotopic Production and Natural Occurrence

Stable vs. Radioactive Palladium Isotopes

Naturally occurring palladium comprises six stable isotopes: ¹⁰²Pd (1.02%), ¹⁰⁴Pd (11.14%), ¹⁰⁵Pd (22.33%), ¹⁰⁶Pd (27.33%), ¹⁰⁸Pd (26.46%), and ¹¹⁰Pd (11.72%) [1] [3]. Notably, ¹⁰⁷Pd exists naturally in trace amounts as a long-lived radionuclide (half-life 6.5×10⁶ years) [1]. Palladium-103 is not naturally occurring and must be produced artificially through nuclear reactions.

Table 2: Palladium Isotopes Relevant to Nuclear Medicine

IsotopeHalf-LifeProduction MethodPrimary EmissionsMedical Application
¹⁰³Pd16.991 d¹⁰³Rh(p,n)¹⁰³PdAuger/conversion electrons, X-raysBrachytherapy, targeted TRT
¹⁰⁹Pd13.7 h¹⁰⁸Pd(n,γ)¹⁰⁹Pdβ⁻ (max 1.03 MeV)Experimental antibody labeling
¹⁰⁷Pd6.5×10⁶ yCosmogenicβ⁻Geological dating

Production Methods and Radiochemical Separation

The primary production route for no-carrier-added (n.c.a.) ¹⁰³Pd is through proton irradiation of enriched rhodium-103 targets using the nuclear reaction:¹⁰³Rh(p,n)¹⁰³Pd [2] [7] [9]

Alternative production routes include:

  • ¹⁰²Pd(n,γ)¹⁰³Pd (requires high neutron flux, results in lower specific activity) [3]
  • ¹⁰⁶Pd(p,4n)¹⁰³Rh → EC → ¹⁰³Pd (indirect route)

Recent innovations focus on overcoming separation challenges posed by rhodium's extreme chemical inertness. Conventional wet chemistry methods involve dissolution in aggressive media (aqua regia), followed by multi-step purification using ion-exchange chromatography or solvent extraction [7]. These processes generate significant radioactive waste and recover only 50-80% of expensive rhodium target material.

A breakthrough dry distillation method utilizes vapor pressure differentials (palladium > rhodium) at high temperatures (≈1200°C). This radionuclide separation equipment (RSE) achieves:

  • Separation efficiency: 17% ± 2%
  • Rh decontamination factor: >100 (detection limit 0.1 at%)
  • Deposition of 77% ± 2% purified ¹⁰³Pd on Nb foil substrates
  • Recovery of 49% ± 2% on ZnO-covered W discs [9]

Table 3: Comparative ¹⁰³Pd Production Methods

Parameter¹⁰³Rh(p,n)¹⁰³Pd (Wet Chemistry)¹⁰³Rh(p,n)¹⁰³Pd (Dry Distillation)¹⁰²Pd(n,γ)¹⁰³Pd
Specific ActivityHigh (> 0.1 GBq/μmol Pd) [2]Very high (carrier-free)Low (carrier-added)
Rhodium Recovery50-80% [7]>95% [9]Not applicable
Processing TimeDays (multi-step)Hours (single-step)Direct from reactor
Chemical WasteSignificant (acids/resins)MinimalModerate
Production CapacityModerate (GBq scale) [2]Potentially highHigh (reactor-dependent)

Properties

CAS Number

14967-68-1

Product Name

Palladium-103

IUPAC Name

palladium-103

Molecular Formula

Pd

Molecular Weight

102.906111 g/mol

InChI

InChI=1S/Pd/i1-3

InChI Key

KDLHZDBZIXYQEI-OIOBTWANSA-N

SMILES

[Pd]

Synonyms

103Pd radioisotope
Palladium-103
Pd-103 radioisotope

Canonical SMILES

[Pd]

Isomeric SMILES

[103Pd]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.